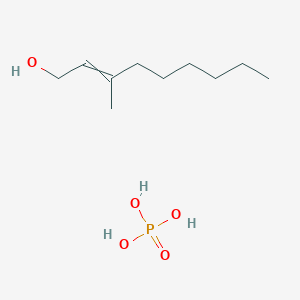
Phosphoric acid--3-methylnon-2-en-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–3-methylnon-2-en-1-ol (1/1) is a chemical compound that combines phosphoric acid with 3-methylnon-2-en-1-ol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–3-methylnon-2-en-1-ol (1/1) typically involves the esterification of phosphoric acid with 3-methylnon-2-en-1-ol. This reaction can be carried out under various conditions, including the use of catalysts and different solvents. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–3-methylnon-2-en-1-ol (1/1) may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–3-methylnon-2-en-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphoric acid esters.
Substitution: The hydroxyl group in 3-methylnon-2-en-1-ol can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually conducted in anhydrous solvents.
Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride or phosphorus tribromide, under controlled conditions.
Major Products
The major products formed from these reactions include various phosphoric acid esters and derivatives, which can have different chemical and physical properties depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoric acid–3-methylnon-2-en-1-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphoric acid–3-methylnon-2-en-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a proton donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with enzymes and other biomolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Phosphoric acid–3-methylnon-2-en-1-ol (1/1) can be compared with other similar compounds, such as:
Phosphoric acid–2-methylnon-2-en-1-ol (1/1): This compound has a similar structure but differs in the position of the methyl group.
Phosphoric acid–3-methylnon-3-en-1-ol (1/1): This compound has a double bond at a different position, leading to different chemical properties.
Phosphoric acid–3-methylnon-2-en-2-ol (1/1): This compound has a hydroxyl group at a different position, affecting its reactivity and interactions.
The uniqueness of phosphoric acid–3-methylnon-2-en-1-ol (1/1) lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
188928-55-4 |
|---|---|
Molecular Formula |
C10H23O5P |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-methylnon-2-en-1-ol;phosphoric acid |
InChI |
InChI=1S/C10H20O.H3O4P/c1-3-4-5-6-7-10(2)8-9-11;1-5(2,3)4/h8,11H,3-7,9H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
QEHQTZBXLBGCCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CCO)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















